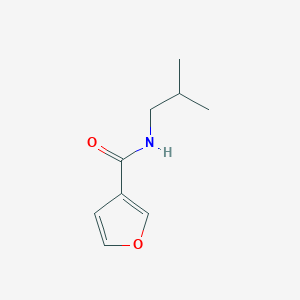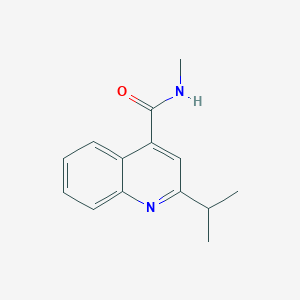
N-methyl-2-propan-2-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-propan-2-ylquinoline-4-carboxamide, also known as MPQC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPQC is a quinoline derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of N-methyl-2-propan-2-ylquinoline-4-carboxamide is not fully understood, but it is believed to act by modulating various biological pathways, including the regulation of oxidative stress and apoptosis. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and lead to cell death. This compound can also induce apoptosis by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. This compound can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and lead to cell damage. This compound can also inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation. In cancer cells, this compound can induce apoptosis and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-methyl-2-propan-2-ylquinoline-4-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity and the need for further investigation to fully understand its mechanism of action.
Future Directions
There are several future directions for N-methyl-2-propan-2-ylquinoline-4-carboxamide research, including investigating its potential in drug discovery, particularly for developing drugs that can target specific biological pathways. This compound can also be investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has several potential future directions, including drug discovery, neurodegenerative disease treatment, and further investigation of its mechanism of action.
Synthesis Methods
N-methyl-2-propan-2-ylquinoline-4-carboxamide can be synthesized using different methods, including the reaction of 2-methylquinoline with isobutyryl chloride and then reacting the resulting compound with methylamine. Another method involves the reaction of 2-methylquinoline with isobutyric anhydride, followed by the reaction of the resulting compound with methylamine. These methods result in the formation of this compound, which is a white crystalline powder.
Scientific Research Applications
N-methyl-2-propan-2-ylquinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. This compound has also been investigated for its potential in cancer research, as it can inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a lead compound for developing new drugs that can target specific biological pathways.
Properties
IUPAC Name |
N-methyl-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9(2)13-8-11(14(17)15-3)10-6-4-5-7-12(10)16-13/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXTZBYTAAZBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)

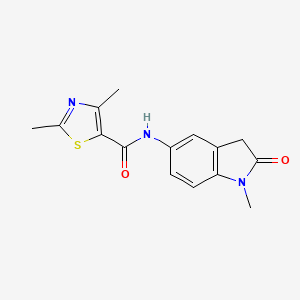

![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)

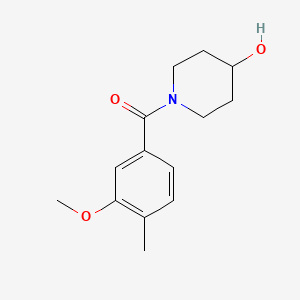
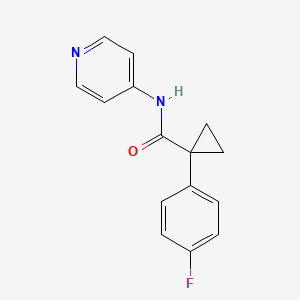
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
